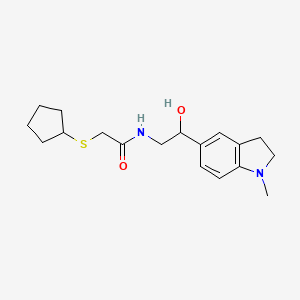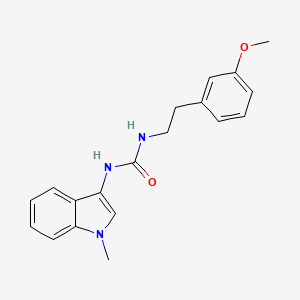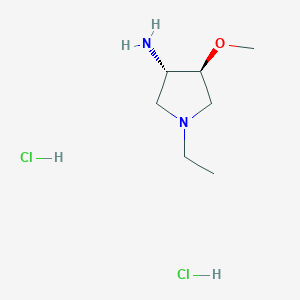
N-(2-氯苄基)-3-甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has a carboxamide group (-CONH2), a methyl group (-CH3), and a 2-chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups, including the aromaticity of the pyrimidine and benzene rings, the polarity of the carboxamide group, and the electronegativity of the chlorine atom .Chemical Reactions Analysis
As an organic compound containing a halogen, it could potentially undergo various substitution and elimination reactions . The carboxamide group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect the properties of its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .科学研究应用
Antimicrobial Activity
This compound has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This enzyme is involved in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria but not in humans, making it an attractive target for antimicrobial drugs . The compound inhibited the growth of Haemophilus influenzae , a bacterium that can cause a range of diseases in humans, from mild ear infections to severe conditions like meningitis.
Antiviral Activity
While there is no direct evidence of antiviral activity for this specific compound, it’s worth noting that other compounds with a pyrimidine scaffold have shown antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Given the structural similarities, it’s possible that “N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide” could also have antiviral properties, but further research would be needed to confirm this.
Anti-inflammatory Activity
Again, while there is no direct evidence of anti-inflammatory activity for this specific compound, other compounds with a pyrimidine scaffold have shown anti-inflammatory properties . For example, certain derivatives of indole, which is structurally similar to pyrimidine, have shown anti-inflammatory activity . It’s possible that “N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide” could also have anti-inflammatory properties, but further research would be needed to confirm this.
Anticancer Activity
Compounds with a pyrimidine scaffold have been reported to have anticancer properties . For example, certain derivatives of indole, which is structurally similar to pyrimidine, have shown anticancer activity . It’s possible that “N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide” could also have anticancer properties, but further research would be needed to confirm this.
Antioxidant Activity
Compounds with a pyrimidine scaffold have been reported to have antioxidant properties . For example, certain derivatives of indole, which is structurally similar to pyrimidine, have shown antioxidant activity . It’s possible that “N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide” could also have antioxidant properties, but further research would be needed to confirm this.
Antimalarial Activity
Compounds with a pyrimidine scaffold have been reported to have antimalarial properties . For example, certain derivatives of indole, which is structurally similar to pyrimidine, have shown antimalarial activity . It’s possible that “N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide” could also have antimalarial properties, but further research would be needed to confirm this.
安全和危害
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-17-12(19)9(7-16-13(17)20)11(18)15-6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3,(H,15,18)(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUYFMHQHKWHAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2378015.png)
![N-[2-(4-methoxyphenyl)ethyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2378016.png)


![2-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2378020.png)

![N-(1-cyanocyclobutyl)-2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2378026.png)

![2,3-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2378028.png)
![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2378031.png)
![4-tert-butyl-2-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B2378032.png)

![6-Fluoro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-YL)butan-2-YL]pyridine-3-carboxamide](/img/structure/B2378035.png)
![N-[2-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2378037.png)